2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide
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Overview
Description
- This compound belongs to the class of benzoxazinones, which are natural products found in various plants.
- Its chemical structure consists of a benzoxazinone core with additional functional groups attached.
- The compound’s systematic name is quite a mouthful, but we can break it down:
- The benzoxazinone core is represented as “2H-1,4-benzoxazin-3(4H)-one.”
- The side chains include a hydroxy group (3-hydroxy-2H-1,4-benzoxazin-2-yl) and an N-substituted acetamide group ({2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide).
Preparation Methods
- Synthetic routes for this compound may involve multi-step processes.
- One approach could be the condensation of appropriate precursors to form the benzoxazinone core, followed by functionalization of the side chains.
- Industrial production methods may vary, but efficient synthesis would be crucial for large-scale applications.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: Oxidative processes may modify the benzoxazinone core or side chains.
Reduction: Reduction reactions could alter functional groups.
Substitution: Substituents on the benzoxazinone ring may be replaced.
- Common reagents and conditions depend on the specific transformation.
- Major products could include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a synthetic intermediate.
Biology: It might exhibit bioactivity, affecting plant growth or defense mechanisms.
Medicine: Investigations into its pharmacological properties could reveal therapeutic potential.
Industry: Applications in materials science, agrochemicals, or pharmaceuticals are possible.
Mechanism of Action
- The compound’s effects likely involve interactions with cellular targets.
- Molecular pathways could include enzymatic inhibition, receptor binding, or signal transduction.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar benzoxazinones exist, but this compound’s unique side chains set it apart.
- Some related compounds include DIMBOA (4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside) .
- Exploring its distinct features will enhance our understanding.
Biological Activity
The compound 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide (CAS Number: 1630866-49-7) is a complex organic molecule characterized by its unique structural features, including a benzoxazine moiety, an oxadiazole ring, and an acetamide group. This article provides a detailed overview of its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is C19H17N5O4 with a molecular weight of approximately 379.4 g/mol. The presence of various functional groups such as hydroxyl (-OH), acetamide (-NHCOCH_{3}), and oxadiazole enhances its chemical reactivity and interaction with biological targets.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities. The following table summarizes some notable activities associated with structurally related compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
3-Hydroxybenzoxazine | Benzoxazine core | Antimicrobial | Lacks pyridine moiety |
Pyridinylacetamide | Pyridine and acetamide | Antifungal | No benzoxazine structure |
Benzamide derivatives | Amide functionality | Various biological activities | Different aromatic systems |
Antimicrobial Activity
Compounds containing the benzoxazine ring have been reported to possess significant antimicrobial properties. The hydroxyl group on the benzoxazine moiety can enhance hydrogen bonding with microbial targets, potentially increasing efficacy against bacteria and fungi .
Anticancer Potential
Studies on related benzoxazine derivatives indicate potential anticancer activity. For instance, certain derivatives have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves induction of apoptosis and disruption of cellular signaling pathways .
Neuroprotective Effects
Some studies suggest that compounds similar to this one may exhibit neuroprotective properties. The presence of the pyridine ring could enhance interactions with neurotransmitter receptors or enzymes involved in neurodegenerative processes .
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions. A proposed synthetic route includes:
- Formation of the Benzoxazine Core : Reacting appropriate phenolic precursors with aldehydes under acidic conditions.
- Introduction of the Oxadiazole Ring : Utilizing hydrazine derivatives to form the oxadiazole through cyclization reactions.
- Acetamide Functionalization : The final step involves acylation using acetic anhydride or acetyl chloride to introduce the acetamide group.
Case Studies and Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of similar compounds:
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives exhibited IC50 values in the micromolar range against various cancer cell lines.
- Mechanistic Studies : Molecular docking studies indicated that these compounds could bind effectively to target proteins involved in cell cycle regulation and apoptosis.
Properties
Molecular Formula |
C19H17N5O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(3-oxo-4H-1,4-benzoxazin-2-yl)-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H17N5O4/c25-16(11-15-19(26)22-12-5-1-2-7-14(12)27-15)21-10-8-17-23-18(24-28-17)13-6-3-4-9-20-13/h1-7,9,15H,8,10-11H2,(H,21,25)(H,22,26) |
InChI Key |
XBNGNGWEPIFMKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NCCC3=NC(=NO3)C4=CC=CC=N4 |
Origin of Product |
United States |
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